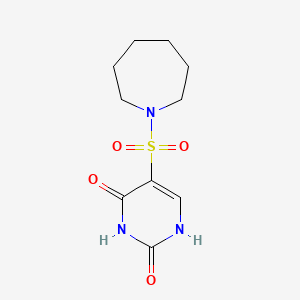

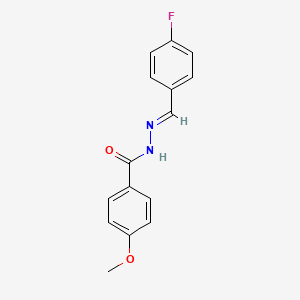

![molecular formula C16H11N5O2 B5507102 N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide belongs to a class of compounds that have shown promising biological activities due to their unique structural features. This compound is characterized by the presence of a triazolopyrimidine core, which is a common scaffold in many pharmacologically active molecules. The interest in this compound and its analogs arises from their potential therapeutic applications and the diverse chemical reactions they can undergo due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide analogs involves several key steps, including heterocyclization reactions and substitutions. For example, one synthesis route involves the reaction of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 5-aminopyrazoles, leading to pyrazolo[1,5-a][1,3,5]triazine derivatives, which are then further functionalized to obtain the desired products (Velihina et al., 2023). Metal-free synthesis methods using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation have also been employed to construct the 1,2,4-triazolopyridine skeleton with high yields (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectroscopic methods, including X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule and the spatial configuration of the functional groups, which are critical for their chemical reactivity and biological activity. The crystal structure analysis often shows that these molecules can form stable conformations that are favorable for interactions with biological targets (Repich et al., 2017).

Chemical Reactions and Properties

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide and its analogs can undergo various chemical reactions, including N- and O-alkylation, which can significantly alter their chemical properties and biological activities. These reactions are influenced by the presence of the triazolopyrimidine core and the furamide moiety, which provide reactive sites for modification. The regioselectivity and outcome of these reactions can be tailored by the choice of reactants and conditions, leading to a diverse array of derivatives with potential applications in medicinal chemistry (Islam et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives, including the phenylpyrazolo[1,5-a]pyrimidine moiety, have demonstrated significant in vitro antitumor activity and antimicrobial and antioxidant activities. These compounds' structures were further analyzed using Density Functional Theory (DFT) calculations, providing insights into their structural and electronic properties (Farag & Fahim, 2019).

Biological Activities

Research on quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety has shown promising antimicrobial properties. This work highlights the potential of these compounds for developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Antitumor and Antimicrobial Applications

Studies on substituted pyrazoles with antitumor and antimicrobial activities have utilized N-arylpyrazole-containing enaminones as key intermediates. This research underscores the compounds' effectiveness against certain cancer cell lines and microbial strains, suggesting their utility in developing novel cancer treatments and antimicrobial agents (Riyadh, 2011).

Advanced Material Applications

Investigations into the electron transporting materials have leveraged the properties of pyrimidine-containing compounds, demonstrating their high mobility and high triplet energy. This research is crucial for developing efficient organic light-emitting devices (OLEDs) and other electronic applications (Yin et al., 2016).

Propiedades

IUPAC Name |

N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c22-14(13-7-4-10-23-13)18-15-19-16-17-9-8-12(21(16)20-15)11-5-2-1-3-6-11/h1-10H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPNILZQHYLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

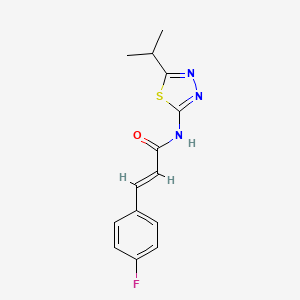

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

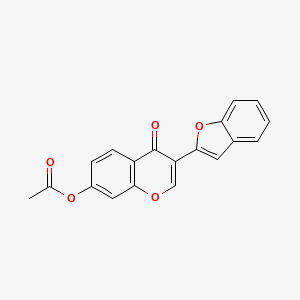

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

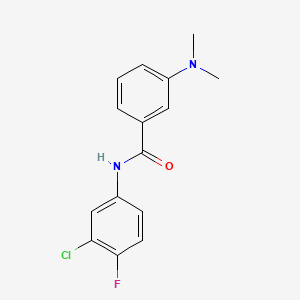

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5507107.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)